1-ethylimidazolidine-2-thione
Overview
Description
1-ethylimidazolidine-2-thione is a heterocyclic compound with the molecular formula C5H10N2S. This compound has garnered significant interest in scientific research due to its diverse physical and chemical properties. It is a derivative of imidazolidine-2-thione, where an ethyl group is attached to the nitrogen atom at the 1-position of the imidazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ethylimidazolidine-2-thione can be synthesized through various methods. One common approach involves the reaction of ethylene diamine with carbon disulfide in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product after purification.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes. For instance, the reaction can be carried out in a continuous flow reactor, allowing for the efficient production of large quantities of the compound. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
1-ethylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield imidazolidine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
- Oxidation products: Sulfoxides and sulfones.
- Reduction products: Imidazolidine derivatives.
- Substitution products: Various substituted imidazolidine-2-thione derivatives.
Scientific Research Applications
1-ethylimidazolidine-2-thione has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that derivatives of this compound possess antithyroid and antioxidant activities. These properties are being explored for therapeutic applications.
Industry: The compound is used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
Mechanism of Action
The mechanism of action of 1-ethylimidazolidine-2-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. The compound can also inhibit certain enzymes, leading to the disruption of metabolic pathways in pathogens. In medicinal applications, its antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
- Imidazole-2-thione
- Imidazolidine-2-thione
- 1-methylimidazolidine-2-thione
Uniqueness: 1-ethylimidazolidine-2-thione is unique due to the presence of the ethyl group at the 1-position, which influences its reactivity and biological activity
Properties
IUPAC Name |
1-ethylimidazolidine-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-2-7-4-3-6-5(7)8/h2-4H2,1H3,(H,6,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMURSYOQVEKJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183852 | |
Record name | N-Ethylimidazolidin-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29704-02-7 | |
Record name | N-Ethylimidazolidin-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029704027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylimidazolidin-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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